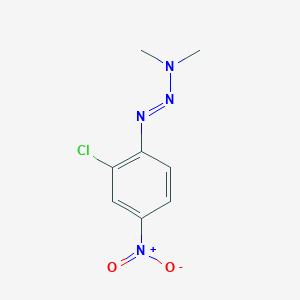
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene is a synthetic organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a triazene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 2-chloro-4-nitroaniline with appropriate reagents to introduce the triazene functionality. Common synthetic routes include diazotization followed by coupling with dimethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and stringent quality control measures ensures the consistent production of high-quality compounds.
化学反応の分析
Types of Reactions
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-amino-4-nitrophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity.
類似化合物との比較
Similar Compounds
(1e)-1-(2-Chloro-4-nitrophenyl)-3,3-dimethyltriaz-1-ene: shares similarities with other triazene compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and nitro groups, which confer distinct chemical and biological properties
特性
CAS番号 |
52388-77-9 |
|---|---|
分子式 |
C8H9ClN4O2 |
分子量 |
228.63 g/mol |
IUPAC名 |
N-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN4O2/c1-12(2)11-10-8-4-3-6(13(14)15)5-7(8)9/h3-5H,1-2H3 |
InChIキー |
PEFSNGPKTIRLJO-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


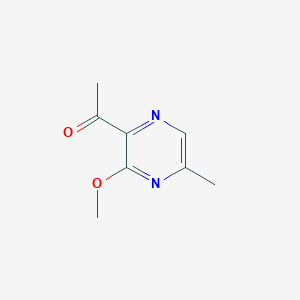
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)
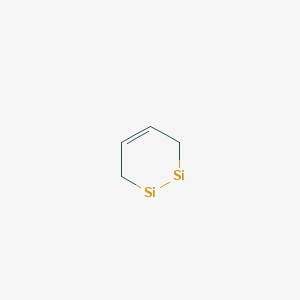
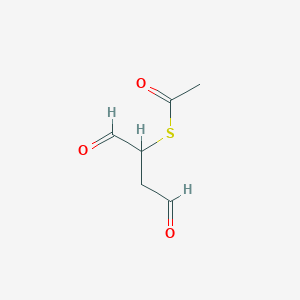
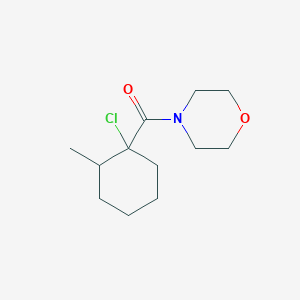
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
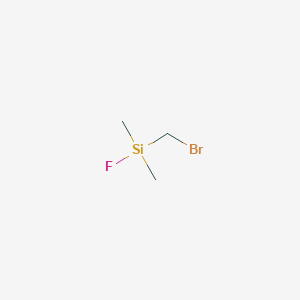
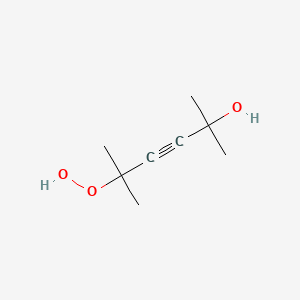
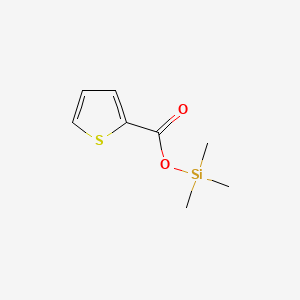


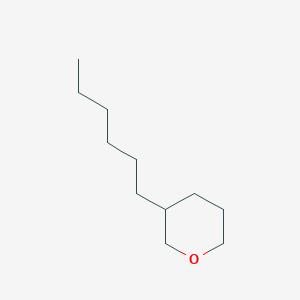
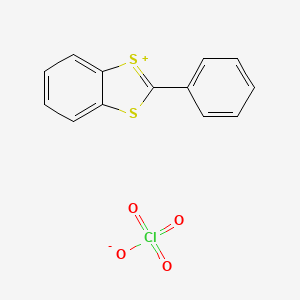
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
